



# Preclinical Profile of PVP-037: A Novel Imidazopyrimidine-Based TLR7/8 Agonist Adjuvant

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Compound of Interest		
Compound Name:	PVP-037	
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# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies used in the evaluation of **PVP-037**, a novel small molecule adjuvant. **PVP-037** is an imidazopyrimidine compound that functions as a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, designed to enhance vaccine-induced immune responses. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the discovery, mechanism of action, and preclinical efficacy of **PVP-037** and its optimized analogs.

### **Executive Summary**

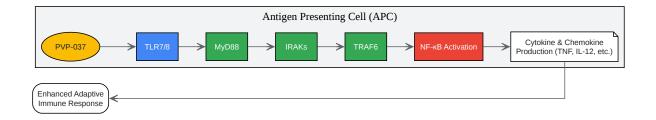
PVP-037 was identified through a high-throughput screening of approximately 200,000 small molecules, followed by a counterscreen using primary human peripheral blood mononuclear cells (PBMCs).[1][2] This discovery process prioritized compounds with potent immunostimulatory effects in a more biologically relevant system over conventional cell lines.[1] [2] Subsequent structure-activity relationship (SAR) studies led to the development of optimized analogs, PVP-037.1 and PVP-037.2, with enhanced potency and pharmaceutical properties.[3] Preclinical in vivo studies in murine models have demonstrated the capacity of PVP-037 and its derivatives to significantly augment antigen-specific antibody responses to



both influenza and SARS-CoV-2 recombinant proteins.[1][3] When formulated with a squalene-based oil-in-water emulsion (SE), the adjuvant effect of **PVP-037**.2 was synergistically enhanced.[3]

# **Mechanism of Action: TLR7/8 Agonism**

**PVP-037** and its analogs exert their adjuvant effect by activating the innate immune system through the stimulation of TLR7 and TLR8.[4][5] These receptors are primarily expressed on antigen-presenting cells (APCs) such as monocytes and dendritic cells.[4][5] Upon binding to TLR7/8, **PVP-037** triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and the subsequent production of a broad range of proinflammatory cytokines and chemokines.[1][2][4] This innate immune activation is crucial for shaping a robust and durable adaptive immune response to the co-administered vaccine antigen.



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PVP-037 signaling pathway via TLR7/8 activation in APCs.

# Data Presentation In Vitro Immunostimulatory Activity

The initial screening and subsequent characterization of **PVP-037** and its analogs were performed using human PBMCs. The data below summarizes the cytokine production induced by these compounds.

Table 1: Cytokine Production in Human PBMCs Stimulated with PVP-037 and Analogs



Compoun d	Concentr ation (µM)	TNF (pg/mL)	IL-6 (pg/mL)	IL-1β (pg/mL)	IL-12p70 (pg/mL)	IFN-γ (pg/mL)
PVP-037	≥ 1	Induces Production	Induces Production	Induces Production	Induces Production	Induces Production
11	Comparabl e to R848	-	-	-	-	
33	Comparabl e to R848	-	-	-	-	_
PVP-037.1	33	Increased vs PVP- 037	Increased vs PVP- 037	-	-	-
PVP-037.2	-	Potent Induction	-	-	-	-
R848 (Control)	-	Potent Induction	-	-	-	-

Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]

# In Vivo Adjuvanticity in Murine Models

The adjuvant potential of **PVP-037** and its analogs was evaluated in vivo by co-administering them with a recombinant influenza hemagglutinin (rHA) protein in C57BL/6J mice.

Table 2: Anti-rHA IgG Titers in Mice Following Immunization



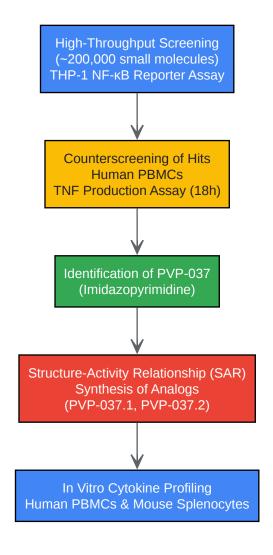
Immunization Group	Adjuvant	Mean Anti-rHA Total IgG Titer (Day 42)	Mean Anti-rHA IgG1 Titer	Mean Anti-rHA IgG2c Titer
rHA alone	None	Baseline	Baseline	Baseline
rHA + Alum	Alum	Enhanced	-	-
rHA + PVP-037	PVP-037	Enhanced (equivalent to Alum)	-	-
rHA + PVP-037.1	PVP-037.1	Highest IgG response	-	-
rHA + PVP-037.2	PVP-037.2	Significantly Enhanced	Significantly Enhanced	Significantly Enhanced
rHA + PVP- 037.2/SE	PVP-037.2 in Squalene Emulsion	~10-fold enhancement vs PVP-037.2 alone	-	~10-fold enhancement vs PVP-037.2 alone

Data synthesized from Soni D. et al., Sci Adv. 2024.[1][3]

# Experimental Protocols Adjuvant Discovery and In Vitro Characterization

The discovery of **PVP-037** followed a multi-step process designed to identify potent and biologically relevant immunostimulants.





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Workflow for the discovery and in vitro characterization of **PVP-037**.

#### Protocol for In Vitro Stimulation of Human PBMCs:

- PBMC Isolation: Peripheral blood was collected from healthy adult volunteers. PBMCs were isolated using standard density gradient centrifugation.
- Cell Culture: PBMCs were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
- Stimulation: Cells were seeded in 96-well plates and stimulated with various concentrations of PVP-037, its analogs, or R848 (positive control) for 18 hours.



Cytokine Measurement: After incubation, the supernatant was collected, and the
concentrations of various cytokines and chemokines (TNF, IL-6, IL-1β, IL-12p70, IFN-γ, etc.)
were quantified using a multiplex immunoassay.[1][3]

#### In Vivo Mouse Immunization Studies

Protocol for rHA Immunization in Mice:

- Animal Model: 6- to 8-week-old female C57BL/6J mice were used for the immunization studies.[2]
- Immunization Groups: Mice were divided into groups receiving the recombinant hemagglutinin (rHA) protein alone or adjuvanted with Alum, PVP-037, PVP-037.1, or PVP-037.2. A saline control group was also included.
- Vaccine Formulation and Administration: The vaccine formulations were prepared by admixing the rHA antigen with the respective adjuvants. Mice were immunized via intramuscular injection on day 0 (prime) and day 28 (boost).[2]
- Sample Collection: Blood samples were collected from the mice at various time points, with the final analysis of antibody titers performed on samples from day 42.
- Antibody Titer Measurement: Antigen-specific total IgG, IgG1, and IgG2c antibody titers in the serum were determined by enzyme-linked immunosorbent assay (ELISA).[1][3]

### Conclusion

The preclinical data for **PVP-037** and its optimized analogs demonstrate a promising profile for a novel vaccine adjuvant. The clear TLR7/8-mediated mechanism of action, potent in vitro immunostimulatory activity in human primary cells, and significant in vivo adjuvanticity in murine models for both influenza and SARS-CoV-2 antigens underscore its potential. The enhanced and synergistic effects observed with the squalene-based emulsion formulation further highlight its versatility and potential for clinical translation. Further studies are warranted to assess the durability of the immune response, T-cell responses, and the safety profile of **PVP-037**-adjuvanted vaccines in more advanced preclinical models.



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